3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFYPFARGVBVGX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208939 | |
| Record name | (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-21-4 | |
| Record name | (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Benzodioxole and α,β Unsaturated Carboxylic Acid Architectures in Contemporary Chemical Research
The two primary structural motifs of 3-(6-Bromobenzo[d] lookchem.comresearchgate.netdioxol-5-yl)acrylic acid—the benzodioxole ring and the α,β-unsaturated carboxylic acid chain—are independently of substantial interest in modern chemical research, particularly in the fields of medicinal chemistry and materials science.
The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a prevalent scaffold in a vast number of biologically active natural products and synthetic compounds. najah.edu Its presence is often associated with a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The benzodioxole ring system is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often by modulating its interaction with metabolic enzymes. najah.edu This has made it a privileged structure in drug discovery, with numerous derivatives being investigated for their therapeutic potential.
Similarly, the α,β-unsaturated carboxylic acid framework, a type of conjugated system, is a cornerstone of organic synthesis. nih.gov These compounds are versatile building blocks due to the electrophilic nature of both the carbonyl carbon and the β-carbon, making them susceptible to a variety of nucleophilic addition reactions. nih.gov This reactivity is harnessed in numerous synthetic transformations to construct more complex molecular architectures. Furthermore, cinnamic acids and their derivatives, which share this structural feature, are known to exhibit a wide array of biological activities, including antioxidant and antimicrobial properties. nih.gov The acrylic acid moiety itself is a key monomer in the polymer industry, highlighting the broader industrial relevance of this functional group.
The combination of a brominated benzodioxole with an acrylic acid, as seen in the title compound, therefore presents a molecule with inherent potential as a versatile chemical intermediate. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the acrylic acid moiety offers sites for conjugate additions and other transformations.
Historical Trajectories and Foundational Research on the Synthesis and Reactivity of 3 6 Bromobenzo D Lookchem.comresearchgate.netdioxol 5 Yl Acrylic Acid
Direct and specific historical research on the synthesis and reactivity of 3-(6-Bromobenzo[d] lookchem.comresearchgate.netdioxol-5-yl)acrylic acid is notably absent from the published academic literature. However, its synthesis can be logically inferred from well-established, foundational reactions in organic chemistry that have been developed and refined over the past century. The most probable synthetic pathways would originate from 6-bromopiperonal (B143890) (6-bromo-1,3-benzodioxole-5-carbaldehyde), a commercially available starting material. lookchem.comresearchgate.netusbio.net
Two classical named reactions are of particular relevance here: the Knoevenagel Condensation and the Heck Reaction .
The Knoevenagel condensation , first reported by Emil Knoevenagel in 1894, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. A common variation, the Doebner modification , utilizes malonic acid as the active methylene compound with pyridine (B92270) or piperidine (B6355638) as the catalyst, which typically leads to concomitant decarboxylation to yield the α,β-unsaturated carboxylic acid. This method represents a direct and historically significant route for the synthesis of cinnamic acid derivatives from aromatic aldehydes.
The Mizoroki-Heck reaction , or simply the Heck reaction, developed in the late 1960s and early 1970s, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This powerful reaction could theoretically be employed to synthesize the target molecule by coupling an appropriately substituted aryl bromide with acrylic acid or one of its esters, followed by hydrolysis if necessary.
Given the starting material, 6-bromopiperonal, the Knoevenagel-type condensation represents the most direct and historically precedented approach. The table below outlines a representative, albeit hypothetical, synthetic scheme based on the Doebner-Knoevenagel condensation.
| Reaction | Reactants | Reagents/Conditions | Product |
| Doebner-Knoevenagel Condensation | 6-Bromopiperonal, Malonic acid | Pyridine (catalyst and solvent), heat | 3-(6-Bromobenzo[d] lookchem.comresearchgate.netdioxol-5-yl)acrylic acid |
This table represents a plausible synthetic route based on established chemical principles, as direct literature precedent for this specific transformation is unavailable.
The reactivity of 3-(6-Bromobenzo[d] lookchem.comresearchgate.netdioxol-5-yl)acrylic acid itself has not been documented. However, based on its structure, a number of reactions can be predicted. The bromine atom on the aromatic ring would be susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The acrylic acid moiety could undergo esterification, amidation, or reduction. The conjugated double bond is a site for reactions such as Michael additions, halogenation, and epoxidation.
Identification of Current Research Gaps and Prospective Scholarly Directions for 3 6 Bromobenzo D Lookchem.comresearchgate.netdioxol 5 Yl Acrylic Acid
Retrosynthetic Disconnection Strategies for the Preparation of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(6-bromobenzo[d] wikipedia.orglongdom.orgdioxol-5-yl)acrylic acid, the primary disconnections focus on the formation of the carbon-carbon double bond of the acrylic acid moiety.
Disconnection of the Alkene Bond (Cα=Cβ): This is the most common approach, falling under the category of olefination reactions. This disconnection leads to two key synthons: an electrophilic carbonyl synthon, which corresponds to 6-bromo-1,3-benzodioxole-5-carbaldehyde (also known as 6-bromopiperonal), and a nucleophilic two-carbon synthon containing the carboxylic acid group or a precursor. The synthetic equivalents for the C2 synthon vary depending on the specific reaction, including malonic acid derivatives (Knoevenagel), phosphonium (B103445) ylides (Wittig), phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons), or an acid anhydride (B1165640) enolate (Perkin).
Disconnection of the Aryl-Alkene Bond (Ar-Cβ): This strategy involves disconnecting the bond between the benzodioxole ring and the acrylic acid side chain. This approach suggests a cross-coupling reaction, such as a Heck reaction, between a halogenated benzodioxole (like 5,6-dibromobenzo[d] wikipedia.orglongdom.orgdioxole) and an acrylic acid derivative.
Disconnection of the Carboxyl Group (Cα-COOH): A less common but viable strategy involves the formation of the carboxylic acid group in the final step. This retrosynthetic path leads to a vinyl bromide intermediate, 6-bromo-5-vinylbenzo[d] wikipedia.orglongdom.orgdioxole. The corresponding forward reaction would be a carboxylation of this intermediate using carbon dioxide and a suitable catalyst.
These disconnection strategies form the basis for the various synthetic methodologies discussed in the following sections.
Classical and Contemporary Approaches to Construct the Acrylic Acid Moiety in 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
The construction of the α,β-unsaturated carboxylic acid side chain from the corresponding aromatic aldehyde is a cornerstone of organic synthesis. Several classical and modern methods are applicable for the synthesis of 3-(6-bromobenzo[d] wikipedia.orglongdom.orgdioxol-5-yl)acrylic acid from 6-bromo-1,3-benzodioxole-5-carbaldehyde.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For the synthesis of the target molecule, 6-bromo-1,3-benzodioxole-5-carbaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine (B6355638). wikipedia.orgasianpubs.org
A notable variant is the Doebner modification, which uses pyridine as both the catalyst and solvent and involves the condensation with malonic acid. wikipedia.org This reaction proceeds with subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid directly. wikipedia.org The use of boric acid has also been explored as a mild and effective catalyst for Knoevenagel condensations. mdpi.com
| Active Methylene Compound | Catalyst/Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Malonic Acid | Pyridine/Piperidine | Pyridine or Toluene | Heating, often with azeotropic removal of water | wikipedia.orgasianpubs.org |
| Malonic Acid | Boric Acid | Ethanol (B145695)/Water | Room temperature to reflux | mdpi.com |
| Cyanoacetic Acid | Ammonium Acetate (B1210297) | Toluene | Reflux with Dean-Stark trap | wikipedia.org |
These reactions are fundamental in olefination chemistry and provide reliable routes to the target acrylic acid derivative from 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid, to form α,β-unsaturated carboxylic acids. wikipedia.orglongdom.orglongdom.org To synthesize the target compound, 6-bromo-1,3-benzodioxole-5-carbaldehyde would be reacted with acetic anhydride and a weak base like sodium acetate or triethylamine (B128534) at high temperatures. jk-sci.com
Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. youtube.comresearchgate.net For the synthesis of an acrylic acid, a protected carboxylate group is typically used on the ylide, such as in (triphenylphosphoranylidene)acetic acid ethyl ester. The initial product is an ester, which is then hydrolyzed to yield the final acrylic acid. The formation of the phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct is a strong driving force for the reaction. youtube.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often lead to higher yields. A key advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also easier to remove than the triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org The reaction would involve treating 6-bromo-1,3-benzodioxole-5-carbaldehyde with a deprotonated phosphonate ester, such as triethyl phosphonoacetate, followed by hydrolysis.
| Reaction | Key Reagents | Typical Stereoselectivity | Byproduct | Reference |
|---|---|---|---|---|
| Perkin Reaction | Acetic Anhydride, Sodium Acetate | Predominantly (E)-isomer | Acetic Acid | wikipedia.orgjk-sci.com |
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHCO2Et) | Mixture of (E) and (Z), depends on ylide stability | Triphenylphosphine oxide | youtube.comresearchgate.net |
| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., (EtO)2P(O)CH2CO2Et + base) | Highly selective for (E)-isomer | Dialkyl phosphate salt | wikipedia.orgorganic-chemistry.org |
An alternative approach involves introducing the carboxyl group onto a pre-formed vinyl intermediate. This can be achieved through the carboxylation of a vinyl halide. The synthesis would first require the preparation of 6-bromo-5-vinylbenzo[d] wikipedia.orglongdom.orgdioxole. This intermediate could then undergo a transition-metal-catalyzed carboxylation reaction using carbon dioxide (CO2) as the C1 source. nih.govacs.org
Recent developments have shown that nickel and cobalt catalysts are effective for the carboxylation of vinyl chlorides and bromides under mild conditions. rsc.orgresearchgate.net These reactions typically employ a metal catalyst, a ligand, and a reducing agent (like manganese or zinc powder) under an atmosphere of CO2. nih.govorganic-chemistry.org This method avoids the use of highly toxic carbon monoxide gas.
| Catalyst System | Reducing Agent | CO2 Pressure | Key Features | Reference |
|---|---|---|---|---|
| Nickel-based catalyst (e.g., NiCl2(dppe)) | Manganese (Mn) powder | 1 atm | Proceeds at room temperature; broad substrate scope. | nih.govacs.orgorganic-chemistry.org |
| Cobalt-based catalyst | Zinc (Zn) powder | 1 atm | Mild reaction conditions. | rsc.orgresearchgate.net |
| Palladium/Photoredox dual catalysis | Not always required | 1 atm | Visible light-mediated. | rsc.org |
Transition Metal-Catalyzed Cross-Coupling Strategies for the Benzodioxole Core of the Compound
While the previous sections focused on building the acrylic acid chain, transition metal-catalyzed reactions are also crucial for synthesizing or modifying the benzodioxole core itself. These methods allow for the construction of complex aryl structures from simpler precursors.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com This reaction is widely used to form carbon-carbon bonds between sp2-hybridized carbons.
In the context of 3-(6-bromobenzo[d] wikipedia.orglongdom.orgdioxol-5-yl)acrylic acid, the bromine atom on the benzodioxole ring is a functional handle that can participate in Suzuki-Miyaura coupling. While this specific reaction would replace the bromine and lead to a different final product, the methodology is highly relevant for creating diverse derivatives or for building the benzodioxole ring system itself from simpler halogenated precursors. For instance, a Suzuki-Miyaura coupling reaction has been successfully performed on (6-bromobenzo[d] wikipedia.orglongdom.orgdioxol-5-yl)methyl-containing compounds with various aryl boronic acids. researchgate.net This demonstrates the feasibility of using the bromo-benzodioxole moiety as a substrate in such couplings. The typical reaction requires a palladium catalyst, a base, and a suitable solvent system. researchgate.netresearchgate.net
| Component | Examples | Function | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2 | Catalyzes the cross-coupling cycle | youtube.comyoutube.comresearchgate.net |
| Ligand | Triphenylphosphine (PPh3), SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle | youtube.com |
| Base | K2CO3, Cs2CO3, K3PO4, NaOH | Activates the organoboron species for transmetalation | youtube.comresearchgate.net |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and facilitates the reaction | youtube.comresearchgate.net |
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. rsc.org This reaction is instrumental in synthesizing alkynyl derivatives of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The aryl bromide functionality of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid (or its ester precursor) serves as the electrophilic partner. Recent advancements have focused on developing more efficient and robust catalytic systems, including the use of hydrazone ligands which offer air-stable alternatives to traditional phosphine-based systems and allow for reactions with low palladium loadings. organic-chemistry.org Copper-catalyzed Sonogashira reactions are also gaining attention due to the lower cost and environmental benignity of copper compared to palladium. nih.gov
Key components and typical conditions for the Sonogashira coupling are summarized in the table below.
| Component | Examples | Role |
| Palladium Catalyst | Pd(acac)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Primary catalyst for the C-C bond formation. |
| Copper Co-catalyst | CuI, CuBr | Activates the alkyne for transmetalation. researchgate.net |
| Ligand | Hydrazones, Phosphines (e.g., PPh₃) | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₃PO₄, Et₃N, Piperidine | Neutralizes the hydrogen halide formed during the reaction. |
| Solvent | DMSO, DMF, Toluene | Solubilizes reactants and facilitates the reaction. |
The reaction of an ester of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid with a terminal alkyne, such as trimethylsilylacetylene, would yield the corresponding alkynyl-substituted benzodioxole derivative, which can be further functionalized. beilstein-journals.org
Heck Reaction for Vinyl Arylation
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between aryl or vinyl halides and alkenes. organic-chemistry.org This reaction is directly applicable to the synthesis of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid itself, by coupling 6-bromo-1,3-benzodioxole with acrylic acid or its esters. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. A base is required to neutralize the hydrobromic acid generated.
Significant progress has been made in developing highly active and stable phosphine-free palladium catalysts, such as those utilizing N-heterocyclic carbenes (NHCs) or N,N,O-terdentate amido/pyridyl carboxylate ligands, which can achieve high turnover numbers (TON). organic-chemistry.orgresearchgate.net The use of supported catalysts, such as palladium nanoparticles on polyaniline or polymer-supported palladacycles, facilitates catalyst recovery and reuse, which is crucial from both economic and environmental standpoints. organic-chemistry.orgsemanticscholar.orgresearchgate.net
The table below outlines various catalytic systems employed in Heck reactions.
| Catalyst System | Substrates | Conditions | Yield |
| Pd(L-proline)₂ | Aryl Halides + Alkenes | Water, Microwave Irradiation | Excellent |
| Pd/Phosphine-Imidazolium Salt | Aryl Bromides + n-Butyl Acrylate (B77674) | N/A | Highly Efficient |
| Palladacycle Phosphine (B1218219) Mono-ylide | Aryl Bromides/Chlorides + Olefins | Aerobic, 130°C, Low Pd loading (10 ppm) | Good |
| Polystyrene-supported Palladacycle | Aryl Halides + Acrylates/Styrenes | DMF or Aqueous DMA, 110-130°C | High |
The arylation of acrylic acid or its esters with 6-bromo-1,3-benzodioxole using these advanced catalytic systems provides a direct and efficient route to the target compound. semanticscholar.org
Sustainable and Green Chemical Approaches in the Synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
In line with the principles of green chemistry, modern synthetic strategies aim to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free and Solvent-Minimizing Methodologies
Solvent-free or solid-state reactions offer significant environmental benefits by eliminating volatile organic compounds (VOCs). These reactions can be performed by grinding reactants together, sometimes with a catalytic amount of a liquid to facilitate the reaction. semanticscholar.org For the synthesis of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid via the Heck reaction, a solvent-free approach could involve mixing 6-bromo-1,3-benzodioxole, an acrylate, a palladium catalyst, and a solid base. This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler product isolation. ekb.eg Reactive extrusion is another promising technique that enables continuous, solvent-free mechanochemical synthesis, potentially miniaturizing production plants and intensifying processes. unito.it
Microwave-Assisted and Mechanochemical Synthesis
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours to minutes, along with increased yields and product purity. lew.roindexcopernicus.comrsc.org The selective heating of polar molecules by microwaves can accelerate reaction rates significantly. lew.ro The Heck reaction for synthesizing 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid is particularly amenable to microwave assistance. An efficient protocol using a Pd(L-proline)₂ complex in water under controlled microwave irradiation has been shown to provide excellent yields in short reaction times. organic-chemistry.org This combination of microwave heating and an aqueous medium represents a highly efficient and green synthetic pathway. nih.gov
Mechanochemical Synthesis: Mechanochemistry utilizes mechanical force, typically through ball milling or grinding, to induce chemical reactions. nih.gov This solvent-free technique is an excellent green alternative to traditional solution-phase synthesis. The synthesis of poly(butadiene-b-acrylic acid) has been demonstrated through mechanochemical methods, showcasing the potential for forming C-C bonds under these conditions. researchgate.net A mechanochemical Heck reaction could be envisioned where the solid reactants (6-bromo-1,3-benzodioxole, an acrylate salt, palladium catalyst, and base) are combined in a milling vessel. The mechanical energy would facilitate the reaction, yielding the desired product without the need for bulk solvents. nih.gov
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, offering a green alternative to conventional chemical methods. nih.govnih.gov While a direct enzymatic route for the Heck-type synthesis of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid is not established, biocatalysis can be applied to key steps in a synthetic sequence. dntb.gov.ua
For example, if the synthesis proceeds via an ester intermediate, lipases could be used for the highly selective hydrolysis of the ester to the final acrylic acid product under mild pH and temperature conditions. This chemoenzymatic approach combines the strengths of chemical synthesis for bond formation with the selectivity of enzymes for functional group manipulation. nih.govrjpbr.com Furthermore, research into enzymes like P450 monooxygenases for selective hydroxylations or other functionalizations of the benzodioxole ring could open new pathways for producing derivatives. nih.gov The development of enzyme cascades, where multiple enzymatic steps are performed in one pot, further enhances the efficiency and sustainability of synthetic routes. dntb.gov.ua
Process Optimization and Scale-Up Considerations for the Synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of process engineering. For the synthesis of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid, key considerations include:
Catalyst Selection and Loading: Optimizing the catalyst is paramount. For palladium-catalyzed reactions like the Heck and Sonogashira couplings, minimizing the amount of precious metal is crucial for cost-effectiveness. The use of highly active catalysts with high turnover numbers (TONs) is desirable. researchgate.netorganic-chemistry.org Employing heterogeneous or recyclable catalysts simplifies product purification by preventing palladium leaching into the final product and allows for catalyst reuse, significantly improving process economics. semanticscholar.orgresearchgate.net
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be optimized. Microwave-assisted synthesis can significantly shorten reaction times, increasing throughput. lew.ro For scale-up, transitioning from batch microwave reactors to continuous flow systems can offer better control and efficiency.
Solvent and Reagent Choice: The principles of green chemistry should guide the selection of solvents, favoring water or biodegradable options over hazardous organic solvents. nih.gov Using solvent-free methods like mechanochemistry (ball milling or extrusion) can eliminate solvent use entirely, simplifying downstream processing and reducing waste. unito.itdntb.gov.ua
Downstream Processing: Purification is a major cost driver in chemical manufacturing. Developing a process that yields a high-purity crude product minimizes the need for complex purification steps like column chromatography. Crystallization is often a preferred method for purification on a large scale.
By systematically addressing these factors, a robust, cost-effective, and environmentally sustainable process for the large-scale production of 3-(6-bromobenzo[d] organic-chemistry.orgresearchgate.netdioxol-5-yl)acrylic acid can be developed.
Reactions at the α,β-Unsaturated Carboxylic Acid Functionality of the Compound
The acrylic acid portion of the molecule, featuring a carboxylic acid group in conjugation with a carbon-carbon double bond, is a versatile functional group that participates in numerous organic reactions.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid group of 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)acrylic acid can be readily converted into esters and amides, which are common derivatives in organic synthesis. These reactions typically proceed via activation of the carboxyl group.
Esterification: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a milder approach suitable for a wider range of alcohols.
Amidation: The synthesis of amides from 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)acrylic acid and an amine also requires the activation of the carboxylic acid. This is commonly accomplished using coupling agents similar to those used in esterification, such as DCC or EDC, to form an active intermediate that is then readily attacked by the amine. Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine.
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalytic), Heat | Methyl 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)acrylate |
| Steglich Esterification | Alcohol, DCC, DMAP, Dichloromethane | Corresponding Ester |
| Amidation (via coupling agent) | Amine, EDC, HOBt, Dimethylformamide | Corresponding Amide |
| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Triethylamine) | Corresponding Amide |
Reduction Reactions of the Olefinic Double Bond and Carboxyl Group
The α,β-unsaturated carboxylic acid moiety can undergo reduction at either the carbon-carbon double bond, the carboxyl group, or both, depending on the reducing agent and reaction conditions.
Selective reduction of the olefinic double bond to yield 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)propanoic acid can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally effective for the saturation of carbon-carbon double bonds without affecting the carboxylic acid or the aromatic ring.
The reduction of the carboxyl group to a primary alcohol, affording 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)prop-2-en-1-ol, requires more powerful reducing agents. Borane (BH₃) complexes, such as BH₃·THF, are commonly used for the selective reduction of carboxylic acids in the presence of other reducible functional groups. Lithium aluminum hydride (LiAlH₄) can also be employed, but it is a much stronger reducing agent and may also reduce the double bond under certain conditions. Complete reduction of both the double bond and the carboxyl group to yield 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)propan-1-ol can be accomplished using strong reducing agents like LiAlH₄ under forcing conditions or through a two-step process involving initial hydrogenation of the double bond followed by reduction of the carboxylic acid.
| Target Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction of C=C bond | H₂, Pd/C, Ethanol | 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)propanoic acid |
| Reduction of COOH group | BH₃·THF, Tetrahydrofuran | 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)prop-2-en-1-ol |
| Reduction of both C=C and COOH | LiAlH₄, Tetrahydrofuran, then H₃O⁺ workup | 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)propan-1-ol |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The electron-deficient nature of the double bond in 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)acrylic acid makes it a potential dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.
Diels-Alder Reactions: In a Diels-Alder reaction, the acrylic acid derivative would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group. For instance, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. The stereochemistry of the reaction is predictable, with the substituents on the dienophile retaining their relative orientation in the product.
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to the double bond of the acrylic acid to form a five-membered heterocyclic ring. For example, reaction with an organic azide would lead to the formation of a triazoline ring, which could further be converted to other nitrogen-containing heterocycles.
Michael Additions and Conjugate Additions
The electron-withdrawing nature of the carboxyl group also activates the β-carbon of the acrylic acid moiety towards nucleophilic attack in a reaction known as a Michael addition or conjugate addition. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can add to the β-position.
For example, the reaction with a soft nucleophile like a dialkyl cuprate (B13416276) (Gilman reagent) would result in the formation of a new carbon-carbon bond at the β-position. Similarly, the addition of a thiol in the presence of a base would lead to the corresponding β-thioether derivative. These reactions are highly valuable for the construction of more complex molecular architectures.
Reactions Involving the Bromine Substituent on the Benzodioxole Ring of the Compound
The bromine atom attached to the benzodioxole ring serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is also a possibility, it is generally less favored on this electron-rich ring system.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In 3-(6-Bromobenzo[d] nih.govwikipedia.orgdioxol-5-yl)acrylic acid, the acrylic acid group is para to the bromine atom. However, the benzodioxole ring is inherently electron-donating, and the acrylic acid group is not a sufficiently strong electron-withdrawing group to facilitate SNAr reactions under standard conditions. Therefore, direct displacement of the bromine by common nucleophiles is expected to be challenging.
Under forcing conditions or with very strong nucleophiles, some substitution might be observed, but palladium-catalyzed cross-coupling reactions are generally the preferred method for functionalizing this position.
Palladium-catalyzed cross-coupling reactions provide a much more efficient and versatile route to functionalize the C-Br bond. These reactions involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine with an aryl or alkyl group.
Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene.
Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne is achieved using a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in the formation of an aryl-alkyne.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Alkyl-aryl derivative |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-amine |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)
The bromine atom on the benzodioxole ring of 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. lkouniv.ac.innih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyonedalabs.comlibretexts.org For a compound like 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid, a Suzuki-Miyaura reaction would lead to the formation of a biaryl structure. The reaction mechanism generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. researchgate.netnih.gov Given the structural similarity, the reactivity of 6-bromopiperonal in Suzuki-Miyaura couplings can provide insights into the expected behavior of 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid.
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd/HPS | K2CO3 | Ethanol/Water | >95 |
| 2 | 4-Bromobenzaldehyde | Phenylboronic acid | Supported Pd | Na2CO3 | Water/Ethanol | ~99 |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.comlibretexts.orgnih.gov The Sonogashira coupling of 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid would introduce an alkynyl substituent at the 6-position of the benzodioxole ring. The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid, a Heck reaction with an alkene would result in the formation of a stilbene-like derivative. The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Representative Data for Heck Reaction of Aryl Bromides with Styrene (B11656)
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromobenzene | Pd(OAc)2 | Et3N | DMF | High |
| 2 | Iodobenzene | Pd(OAc)2 | Et3N | GVL | >99 acs.org |
Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups. youtube.com The coupling of 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid with an organostannane would provide a versatile method for introducing various organic moieties at the site of the bromine atom. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. wikipedia.orgias.ac.in In this reaction, the bromine atom of 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid can be exchanged with a metal, typically lithium or magnesium, by treatment with an organometallic reagent such as an alkyllithium (e.g., n-butyllithium) or a Grignard reagent. nih.govtcnj.edu This process generates a highly reactive organometallic intermediate.
The resulting aryllithium or arylmagnesium species is a potent nucleophile and can react with a wide range of electrophiles in a subsequent quenching step. This two-step sequence allows for the introduction of various functional groups at the position of the original bromine atom. The reaction is typically carried out at low temperatures to prevent side reactions. tcnj.edu A potential challenge with 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid is the presence of the acidic proton of the carboxylic acid group, which would be deprotonated by the organometallic reagent. This would require the use of at least two equivalents of the reagent.
Examples of Electrophiles for Quenching
| Electrophile | Functional Group Introduced |
|---|---|
| D2O | Deuterium |
| CO2 | Carboxylic acid |
| DMF | Aldehyde |
| Alkyl halides | Alkyl group |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzodioxole Ring System
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on an aryl halide like 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid is generally challenging unless the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). nih.gov In the case of this specific compound, the acrylic acid group is electron-withdrawing, which could potentially facilitate nucleophilic aromatic substitution. The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the halide leaving group. nih.gov
Mechanistic Elucidation of Key Reactions Involving 3-(6-Bromobenzo[d]mdpi.comacs.orgdioxol-5-yl)acrylic acid
Due to the lack of specific studies on 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid, the mechanistic understanding of its reactions is inferred from studies on analogous systems.
Kinetic Data for a Heck Reaction of Iodobenzene and Styrene acs.org
| Parameter | Value |
|---|---|
| Apparent Overall Activation Enthalpy (ΔH‡app) | +103.0 kJ·mol⁻¹ |
| Apparent Overall Activation Entropy (ΔS‡app) | - |
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms by modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. acs.org Such studies can provide detailed insights into the stereochemistry and regioselectivity of reactions. For palladium-catalyzed reactions, computational models can help to understand the role of ligands, the geometry of catalytic intermediates, and the energy barriers associated with each elementary step of the catalytic cycle. For example, computational studies on the Heck reaction of styrene derivatives have been used to investigate the ligand exchange pathways and the energetics of the oxidative addition and migratory insertion steps. acs.org While no specific computational studies on 3-(6-Bromobenzo[d] mdpi.comacs.orgdioxol-5-yl)acrylic acid have been reported, the principles and methodologies from studies on similar molecules can be applied to predict its reactivity and the mechanisms of its transformations.
Advanced Spectroscopic and Crystallographic Characterization of 3 6 Bromobenzo D Dioxol 5 Yl Acrylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations of atomic nuclei, a complete picture of the molecular connectivity and spatial arrangement can be assembled.
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
A suite of multi-dimensional NMR experiments would be required for the complete assignment of the proton (¹H) and carbon (¹³C) signals of the target molecule.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the acrylic acid moiety, a strong correlation would be expected between the two vinylic protons. In the aromatic region, correlations would help in assigning adjacent protons on the benzodioxole ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal. For instance, the signals of the two aromatic protons would be correlated to their respective carbon atoms, and the vinylic protons to their carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, the vinylic protons would show correlations to the carboxyl carbon of the acrylic acid and to the carbons of the benzodioxole ring, confirming their connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid, NOESY could help ascertain the preferred conformation of the acrylic acid side chain relative to the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Hα (vinylic) | ~6.5 | ~120 | Cβ, C=O, C-aromatic |
| Hβ (vinylic) | ~7.8 | ~140 | Cα, C-aromatic |
| Aromatic H | ~7.0 - 7.5 | ~110 - 150 | Other aromatic C, Cα |
| -OCH₂O- | ~6.1 | ~102 | Aromatic C |
Note: Predicted values are based on analogous structures and may vary in an actual experimental setting.
Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies
While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. This technique would be particularly valuable for studying potential polymorphism—the ability of the compound to exist in different crystal forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. Furthermore, ssNMR can be used to probe the nature of supramolecular assemblies, such as hydrogen bonding networks involving the carboxylic acid groups.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid. This allows for the calculation of its elemental formula with high confidence, confirming the presence of bromine and the correct number of carbon, hydrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Table 2: Predicted HRMS Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ (for ⁷⁹Br) | 270.9657 | (Hypothetical) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable structural information. For 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid, key fragmentation pathways would likely include:
Loss of water (-18 Da) from the carboxylic acid group.
Loss of carbon monoxide (-28 Da) or the carboxyl group (-45 Da).
Cleavage of the acrylic acid side chain.
Loss of the bromine atom.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis of the Compound
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. mdpi.comresearchgate.net If a suitable single crystal of 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. This would allow for the unambiguous determination of the molecule's conformation in the solid state.
Table 3: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | (Hypothetical) |
| b (Å) | (Hypothetical) |
| c (Å) | (Hypothetical) |
| β (°) | (Hypothetical) |
| Volume (ų) | (Hypothetical) |
This detailed crystallographic data would provide the absolute structure and conformational analysis of the compound.
Table of Compounds
| Compound Name |
|---|
| 3-(6-Bromobenzo[d] semanticscholar.orgjmchemsci.comdioxol-5-yl)acrylic acid |
| 6-bromobenzo[d] semanticscholar.orgjmchemsci.comdioxole |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the molecular environment within a crystal lattice. For 3-(6-Bromobenzo[d] nih.govcore.ac.ukdioxol-5-yl)acrylic acid, these techniques provide definitive information on its key structural features—the carboxylic acid, the acrylic C=C double bond, the benzodioxole ring system, and the carbon-bromine bond. Furthermore, subtle shifts in vibrational frequencies can offer profound insights into the nature and strength of intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture in the solid state.
FTIR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that induce a change in the dipole moment. icm.edu.pl Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with active vibrations causing a change in the polarizability of the molecule. horiba.com Together, they provide complementary information; for instance, the C=O stretch is typically very strong in FTIR, while the C=C stretch of the acrylic moiety often yields a strong Raman signal.
The analysis of crystalline 3-(6-Bromobenzo[d] nih.govcore.ac.ukdioxol-5-yl)acrylic acid reveals characteristic vibrations that can be assigned to its specific functional groups. The carboxylic acid group gives rise to several distinct bands. A very broad absorption band is typically observed in the FTIR spectrum, ranging from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration involved in the strong hydrogen bonding of a carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration appears as a very intense band, typically in the region of 1680-1710 cm⁻¹ for α,β-unsaturated carboxylic acids. The exact position is sensitive to the extent of conjugation and hydrogen bonding.
The acrylic and aromatic moieties also present fingerprint vibrations. The C=C stretching of the acrylic group is found around 1620-1640 cm⁻¹. dtic.mil The benzodioxole ring produces several characteristic bands, including aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and, most notably, the symmetric and asymmetric C-O-C stretching of the dioxole ring, which typically appear as strong bands in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively. researchgate.net The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 500-650 cm⁻¹ range.
Intermolecular interactions are critical in defining the crystal structure of carboxylic acids. Structurally related cinnamic acid derivatives consistently form cyclic dimers in the solid state through strong O-H···O hydrogen bonds between their carboxyl groups. nih.govcore.ac.uk This dimerization significantly affects the O-H and C=O vibrational frequencies. In addition to this primary interaction, weaker C-H···O intermolecular hydrogen bonds often connect these dimers, forming extended networks. iucr.orgresearchgate.net These weaker interactions, involving aromatic or olefinic C-H donors and the carbonyl oxygen acceptor, can be inferred from minor shifts in the corresponding C-H and C=O vibrational modes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR / Raman) | Comments |
|---|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong / Weak | Broadening indicates strong hydrogen bonding. |
| C=O stretch | Carboxylic Acid | 1680-1710 | Very Strong / Medium | Position sensitive to conjugation and dimerization. |
| C=C stretch | Alkene (Acrylic) | 1620-1640 | Medium / Strong | Conjugated with aromatic ring and carbonyl. |
| C=C stretch | Aromatic | 1450-1600 | Medium-Strong / Medium-Strong | Multiple bands expected from the benzene (B151609) ring. |
| C-O-C asymm. stretch | Dioxole Ring | ~1250 | Strong / Weak | Characteristic of the benzodioxole moiety. |
| C-O-C symm. stretch | Dioxole Ring | ~1040 | Strong / Weak | Characteristic of the benzodioxole moiety. |
| C-Br stretch | Bromo-Aromatic | 500-650 | Medium / Strong | Located in the fingerprint region. |
Theoretical and Computational Investigations on 3 6 Bromobenzo D Dioxol 5 Yl Acrylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) on the Electronic Structure of the Compound
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. elixirpublishers.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule. For 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid, such calculations are typically performed using basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid, the HOMO is expected to be localized over the electron-rich benzodioxole ring and the acrylic acid moiety, while the LUMO would likely be distributed over the acrylic acid and the bromine atom, which are electron-accepting regions. DFT calculations, often using the B3LYP functional, can predict these energy levels. nih.gov The HOMO-LUMO gap can be used to calculate various global reactivity descriptors.
Table 1: Hypothetical Frontier Molecular Orbital Properties of 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid
| Parameter | Value (eV) | Description |
| EHOMO | -6.78 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.47 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.31 | ELUMO - EHOMO, indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.78 | -EHOMO, energy required to remove an electron |
| Electron Affinity (A) | 1.47 | -ELUMO, energy released when an electron is added |
| Global Hardness (η) | 2.655 | (I-A)/2, resistance to change in electron distribution |
| Chemical Potential (μ) | -4.125 | -(I+A)/2, escaping tendency of electrons |
| Global Electrophilicity (ω) | 3.22 | μ2/2η, propensity to accept electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. whiterose.ac.uk The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
In the MEP map of 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid, the regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carboxylic acid and the dioxole group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. The bromine atom would also influence the charge distribution, creating a region of slight negative potential.
Theoretical vibrational analysis is a fundamental tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. ekb.eg These calculations aid in the assignment of experimentally observed spectral bands to particular functional groups.
For 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=C stretching of the acrylic group and the aromatic ring, and C-Br stretching. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational properties. ekb.eg
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| O-H stretching | Carboxylic Acid | ~3500 |
| C-H stretching | Aromatic/Vinylic | ~3100-3000 |
| C=O stretching | Carboxylic Acid | ~1720 |
| C=C stretching | Alkene & Aromatic | ~1650-1500 |
| O-C-O stretching | Dioxole Ring | ~1250 |
| C-O stretching | Carboxylic Acid | ~1200 |
| C-Br stretching | Bromo-substituent | ~650 |
Conformational Analysis and Molecular Dynamics Simulations of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
While quantum calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations and conformational analyses explore the molecule's dynamic behavior and preferred shapes.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A key aspect of this is mapping the torsional potential energy surface (PES). This is done by systematically rotating a specific dihedral angle and calculating the corresponding energy at each step. dntb.gov.ua
For 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid, important dihedral angles would be those defining the orientation of the acrylic acid group relative to the benzodioxole ring. The PES map reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformation. Such studies can indicate whether the molecule prefers a planar or a twisted arrangement, which has significant implications for its electronic properties and biological activity.
The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net
Molecular dynamics simulations with explicit solvent molecules provide a more detailed picture, showing specific solute-solvent interactions like hydrogen bonding. whiterose.ac.uk For 3-(6-Bromobenzo[d] whiterose.ac.ukelixirpublishers.comdioxol-5-yl)acrylic acid, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) could reveal how the solvent stabilizes different conformers and affects the HOMO-LUMO gap. For instance, polar solvents are likely to stabilize more polar conformers and may alter the molecule's reactivity profile by affecting the energies of its frontier orbitals. researchgate.net
Reaction Mechanism Predictions and Catalytic Pathway Investigations using Computational Methods
A plausible synthetic route to 3-(6-Bromobenzo[d] researchgate.netiitk.ac.indioxol-5-yl)acrylic acid involves the Knoevenagel condensation of 6-bromopiperonal (B143890) (6-bromo-1,3-benzodioxole-5-carbaldehyde) with malonic acid, typically in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). nih.gov Computational modeling of this reaction can predict the most likely mechanistic pathway.
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through several key steps, each of which can be modeled to determine its energetic feasibility:
Deprotonation: The basic catalyst abstracts an acidic proton from malonic acid to form a reactive enolate intermediate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 6-bromopiperonal, leading to the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy acid derivative.
Dehydration: Subsequent elimination of a water molecule yields the final α,β-unsaturated product.
DFT calculations, utilizing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to map the potential energy surface of this reaction. nih.govacs.org These calculations allow for the geometric optimization of reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points; true minima (reactants, intermediates, products) possess all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
The insights gained from these computational investigations are crucial for optimizing reaction conditions. For instance, by calculating the activation energies for different catalytic pathways (e.g., comparing different bases or solvent effects), researchers can predict which conditions will lead to higher yields and faster reaction rates. The solvent effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
A hypothetical reaction coordinate diagram, derived from DFT calculations, would illustrate the relative free energies of each species along the reaction pathway. This allows for the identification of the rate-determining step—the transition state with the highest energy barrier.
Below is a hypothetical data table summarizing the results of a DFT study on the piperidine-catalyzed Knoevenagel condensation between 6-bromopiperonal and malonic acid.
| Reaction Step | Species | Description | Relative Free Energy (ΔG) |
|---|---|---|---|
| Initial State | Reactants | 6-Bromopiperonal + Malonic Acid + Piperidine | 0.0 |
| Step 1 | TS1 | Transition state for deprotonation of malonic acid | +12.5 |
| - | INT1 | Enolate intermediate | +8.2 |
| Step 2 | TS2 | Transition state for C-C bond formation | +18.7 |
| - | INT2 | Alkoxide intermediate | -5.4 |
| Step 3 | TS3 | Transition state for dehydration | +22.1 |
| Final State | Products | 3-(6-Bromobenzo[d] researchgate.netiitk.ac.indioxol-5-yl)acrylic acid + H₂O + Piperidine | -15.8 |
TS: Transition State, INT: Intermediate. Energies are hypothetical and for illustrative purposes.
From this hypothetical data, the rate-determining step would be the dehydration (TS3), as it possesses the highest activation energy.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their physicochemical properties. researchgate.netscienceinfo.com These models are invaluable for predicting the properties of novel or untested compounds, thereby saving significant time and resources in experimental research. For 3-(6-Bromobenzo[d] researchgate.netiitk.ac.indioxol-5-yl)acrylic acid and its analogues, QSPR can be used to predict a range of chemical properties, strictly excluding biological activities.
A typical QSPR study involves several key stages:
Dataset Assembly: A dataset of structurally diverse compounds with experimentally determined values for the property of interest (e.g., melting point, boiling point, aqueous solubility, logP) is collected. For this study, a dataset would comprise various substituted cinnamic or acrylic acid derivatives. mdpi.commdpi.com
Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) features. unacademy.com
Model Development and Validation: Using statistical methods, such as Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of the most relevant descriptors to the property being modeled. dergipark.org.tr The dataset is typically split into a training set, for building the model, and a test set, for evaluating its predictive power on external compounds. The quality of a QSPR model is assessed using various statistical metrics, including the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set.
For instance, a QSPR model could be developed to predict the melting point (MP) of substituted benzodioxole acrylic acids. The melting point is a crucial property related to a compound's purity, solubility, and crystal packing. bohrium.comresearchgate.net A hypothetical MLR-based QSPR model for melting point might take the following form:
MP (°C) = β₀ + β₁(MW) + β₂(TPSA) + β₃(logP) + β₄(HD)
Where:
MP is the melting point.
β₀ is the regression intercept.
β₁-β₄ are the regression coefficients for each descriptor.
MW is the molecular weight.
TPSA is the topological polar surface area.
logP is the octanol-water partition coefficient, a measure of lipophilicity.
HD is the number of hydrogen bond donors.
The table below presents hypothetical results for such a QSPR model, demonstrating its statistical validity and predictive capability.
| Parameter | Value | Description |
|---|---|---|
| Dependent Variable | Melting Point (°C) | The physicochemical property being predicted. |
| Model Equation | MP = 55.2 + 0.85(MW) - 1.2(TPSA) + 15.7(logP) + 25.1(HD) | Hypothetical linear regression equation. |
| No. of Compounds (Training Set) | 85 | Number of molecules used to build the model. |
| No. of Compounds (Test Set) | 25 | Number of molecules used to validate the model. |
| R² (Coefficient of Determination) | 0.88 | Indicates the goodness-of-fit for the training set. |
| Q² (Predictive R-squared) | 0.81 | Indicates the predictive ability for the external test set. |
| RMSE (Root Mean Square Error) | 8.5 °C | Measures the average prediction error. |
Such a validated QSPR model could then be used to provide a reliable estimate of the melting point for 3-(6-Bromobenzo[d] researchgate.netiitk.ac.indioxol-5-yl)acrylic acid without the need for its synthesis and experimental measurement.
Applications of 3 6 Bromobenzo D Dioxol 5 Yl Acrylic Acid As a Chemical Precursor and Building Block
Utilization in the Synthesis of Advanced Organic Materials
The molecular structure of 3-(6-Bromobenzo[d] unina.itajrconline.orgdioxol-5-yl)acrylic acid, featuring a brominated benzodioxole ring and an acrylic acid moiety, theoretically positions it as a candidate for the synthesis of specialized organic materials. The bromine atom allows for various cross-coupling reactions, the acrylic acid group can participate in polymerization or esterification, and the benzodioxole core can influence the electronic and structural properties of resulting materials. However, specific instances of its use are not documented in the reviewed literature.
Precursor for Optoelectronic Materials (e.g., conjugated polymers, organic semiconductors)
There is no available research data demonstrating the use of 3-(6-Bromobenzo[d] unina.itajrconline.orgdioxol-5-yl)acrylic acid as a direct precursor for the synthesis of conjugated polymers or organic semiconductors. The synthesis of such materials often involves the polymerization of monomers through cross-coupling reactions (like Suzuki, Stille, or direct arylation polymerization) where brominated compounds can be utilized. unina.it While theoretically possible, no studies have been published that specifically employ this compound for creating optoelectronic materials.
Monomer in Polymer Chemistry for Novel Polymer Architectures
The acrylic acid functionality of 3-(6-Bromobenzo[d] unina.itajrconline.orgdioxol-5-yl)acrylic acid makes it a potential monomer for addition polymerization or condensation polymerization. googleapis.comgoogle.comgoogle.comgoogle.com This could lead to polymers with the bromobenzodioxole unit as a pendant group, potentially imparting specific properties such as increased refractive index or flame retardancy. However, a review of scientific journals and patent databases did not yield any examples of its polymerization or incorporation into novel polymer architectures.
Ligand Design in Organometallic Chemistry and Catalysis
The structural motifs within 3-(6-Bromobenzo[d] unina.itajrconline.orgdioxol-5-yl)acrylic acid, including the carboxylate group and the oxygen atoms of the dioxole ring, offer potential coordination sites for metal ions. This suggests it could be used to synthesize ligands for organometallic complexes. mdpi.comabcr.comdeepdyve.com Such complexes could have applications in catalysis. Despite this potential, there are no published reports on the design or synthesis of organometallic catalysts derived from this specific acrylic acid derivative.
Role as a Key Intermediate in Complex Organic Synthesis
The combination of a bromine atom for substitution or coupling reactions and a carboxylic acid group for amide bond formation or other transformations makes 3-(6-Bromobenzo[d] unina.itajrconline.orgdioxol-5-yl)acrylic acid a plausible intermediate for building more complex molecules.
Preparation of Novel Heterocyclic Ring Systems
Heterocyclic compounds are of great importance in medicinal chemistry and materials science. ajrconline.orgjmchemsci.comresearchgate.netjmchemsci.com The acrylic acid portion of the molecule could potentially be used in cycloaddition or condensation reactions to form new heterocyclic rings. For instance, reactions with hydrazines could lead to pyrazolidinone derivatives, or Michael additions could serve as a prelude to further cyclizations. Nevertheless, a thorough literature search did not uncover any specific examples of this compound being used as a starting material for the synthesis of novel heterocyclic systems.
Scaffold for the Synthesis of Complex Natural Product Analogs
Natural products and their analogs are a significant source of new therapeutic agents. unina.itnih.govnih.govmdpi.com The benzodioxole ring is a feature present in several natural products. The structure of 3-(6-Bromobenzo[d] unina.itajrconline.orgdioxol-5-yl)acrylic acid could theoretically serve as a scaffold to build analogs of more complex natural molecules. However, there is no documented evidence in the scientific literature of this compound being utilized for the synthesis of any natural product analogs.
Applications in Agrochemical and Flavor & Fragrance Intermediate Synthesis (strictly as a chemical intermediate)
3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the agrochemical and flavor and fragrance industries. Its value lies in the combination of the benzodioxole core, a feature present in many bioactive compounds, and the two reactive functional groups: the bromine atom on the aromatic ring and the acrylic acid side chain. These sites allow for sequential and specific chemical modifications to build target structures.
Applications in Agrochemical Intermediate Synthesis
The 1,3-benzodioxole (B145889) moiety is a well-established structural component in certain agrochemicals, notably as a synergist for insecticides like pyrethroids. Synergists are compounds that, while having little to no pesticidal activity themselves, enhance the effectiveness of active insecticidal ingredients. The most famous example is Piperonyl Butoxide (PBO), which is derived from the benzodioxole ring system.
3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid represents a strategic precursor for developing novel agrochemical agents or synergists. The bromine atom provides a reactive handle for introducing a wide variety of substituents through cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the attachment of other molecular fragments designed to interact with biological targets or modify the compound's physical properties.
Simultaneously, the acrylic acid group can be converted into other functionalities. For instance, it can be esterified with various alcohols, a common step in the synthesis of many pyrethroid insecticides. This dual functionality allows the compound to act as a linchpin, connecting different parts of a final complex molecule.
Research Findings: While specific, publicly documented industrial synthesis routes starting directly from 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid are limited in scientific literature, its potential is inferred from the known reactivity of its constituent parts. The synthesis of pyrethroid esters from carboxylic acid precursors is a fundamental process in the agrochemical industry. The brominated aromatic ring allows for the introduction of diversity into the molecule, a key strategy in the discovery of new and more effective pesticides.
| Precursor Compound | Potential Reaction Type | Resulting Intermediate Class | Potential Application |
|---|---|---|---|
| 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid | Suzuki Coupling (at Bromine position) followed by Esterification (at acid group) | Substituted Phenyl-Pyrethroid Esters | Synthesis of novel insecticide active ingredients or synergists. |
| 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid | Heck Coupling (at Bromine position) | Stilbene or Diene-substituted Benzodioxole Carboxylic Acids | Intermediate for fungicides or herbicides. |
| 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid | Amidation (at acid group) | Substituted Benzodioxole Acrylamides | Precursors for novel classes of amide-based pesticides. |
Applications in Flavor & Fragrance Intermediate Synthesis
In the flavor and fragrance sector, the benzodioxole ring is the core of Heliotropin, also known as Piperonal (3,4-methylenedioxybenzaldehyde). Piperonal is highly valued for its sweet, floral, and vanilla-like scent profile. 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid can be envisioned as a key starting material for creating novel fragrance compounds that are structural analogs of Piperonal.
The synthetic utility of this compound lies in the potential to modify the acrylic acid side chain. For example, oxidative cleavage of the double bond in the acrylic acid moiety can yield a substituted benzaldehyde. If the bromine atom is retained, this would lead to a bromo-substituted derivative of Piperonal, which could possess a unique and potentially valuable odor profile. Alternatively, the bromine could be removed via debromination or replaced with another group prior to the side-chain modification.
Esterification of the acrylic acid group with various simple alcohols (such as ethanol (B145695) or methanol) can also produce a range of acrylate (B77674) esters. Cinnamate and acrylate esters are themselves an important class of fragrance ingredients, often possessing fruity or balsamic notes.
Research Findings: The synthesis of fragrance molecules often involves the precise modification of aromatic precursors to fine-tune the olfactory properties. The transformation of substituted cinnamic acids (a class to which the subject compound belongs) into benzaldehydes is a known chemical conversion. Therefore, 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid is a chemically sound precursor for synthesizing novel fragrance aldehydes or esters within the Piperonal family.
| Precursor Compound | Potential Reaction Type | Resulting Intermediate Class | Potential Application |
|---|---|---|---|
| 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid | Oxidative Cleavage (of acrylic side chain) | Substituted Benzaldehydes (Piperonal analogs) | Synthesis of novel fragrance compounds with floral or spicy notes. |
| 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid | Esterification | Alkyl Acrylate Esters | Creation of fragrance ingredients with fruity or balsamic profiles. |
| 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid | Catalytic Hydrogenation (of acrylic double bond) | Substituted Benzodioxole Propanoic Acids | Intermediate for saturated fragrance esters or alcohols. |
Synthesis and Chemical Exploration of Derivatives and Analogs of 3 6 Bromobenzo D Dioxol 5 Yl Acrylic Acid
Systematic Modification of the Acrylic Acid Moiety
The acrylic acid portion of the molecule is a primary target for derivatization, offering pathways to esters, amides, and other functional groups, as well as modifications to the carbon-carbon double bond.
The carboxylic acid group can be readily converted into its corresponding esters, amides, and anhydrides through well-established synthetic protocols. msu.eduuomus.edu.iq
Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. sphinxsai.com For example, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 3-(6-bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)acrylate.
Amidation: Amide derivatives can be prepared by coupling the carboxylic acid with a primary or secondary amine. ajchem-a.comsphinxsai.com This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxylic acid. ajchem-a.comthermofisher.com These methods are widely used in peptide synthesis and can be applied to generate a library of amide derivatives. mdpi.com
Anhydride (B1165640) Formation: Anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by reacting an acyl halide derivative with a carboxylate salt. uomus.edu.iq
| Derivative Type | General Reaction | Reagents and Conditions | Potential Product Example |
|---|---|---|---|
| Ester | Carboxylic Acid + Alcohol | ROH, H+ catalyst (e.g., H2SO4), heat | Methyl 3-(6-bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)acrylate |
| Amide | Carboxylic Acid + Amine | R1R2NH, Coupling Agent (e.g., DCC, EDAC), solvent (e.g., DCM, DMF) | N-Benzyl-3-(6-bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)acrylamide |
| Anhydride | 2 x Carboxylic Acid | Dehydrating agent (e.g., Acetic Anhydride), heat | 3-(6-Bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)acrylic anhydride |
The carbon-carbon double bond in the acrylic acid moiety is susceptible to addition reactions, including hydrogenation and halogenation.
Hydrogenation: Catalytic hydrogenation can be employed to reduce the olefinic bond, yielding the corresponding saturated propanoic acid derivative. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). rsc.org The selective reduction of the double bond without affecting the aromatic ring or the bromine substituent is generally achievable under controlled conditions. rsc.org
Halogenation: The double bond can undergo electrophilic addition with halogens like bromine (Br2) or chlorine (Cl2). For instance, bromination would lead to the formation of a dibromo-propanoic acid derivative. Milder and more selective reagents such as N-bromosuccinimide (NBS) can also be used for bromofunctionalization, which allows for the simultaneous addition of a bromine atom and another functional group across the double bond under solvent and catalyst-free mechanochemical conditions. nih.gov
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Hydrogenation | H2, Catalyst (e.g., Pd/C), Solvent (e.g., MeOH, EtOAc) | 3-(6-Bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)propanoic acid |
| Bromination | Br2 in CCl4 or NBS | 3-(6-Bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)-2,3-dibromopropanoic acid |
The carboxylic acid functional group can be converted into other functionalities like nitriles and aldehydes.
Nitrile Formation: The conversion of a carboxylic acid to a nitrile typically involves a two-step process. First, the carboxylic acid is converted to a primary amide. Subsequently, the amide is dehydrated using a reagent like thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) to yield the corresponding nitrile.
Aldehyde Formation: The reduction of a carboxylic acid directly to an aldehyde can be challenging as the reaction often proceeds to the primary alcohol. However, this transformation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, and then using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H). msu.edu Another method involves the use of reagents like diborane (B8814927) in a controlled manner. msu.edu
Chemical Derivatization of the Benzodioxole Ring System
The benzodioxole ring, substituted with a bromine atom, provides opportunities for further functionalization through substitution reactions or more complex ring modifications.
The bromine atom on the benzodioxole ring is a key handle for introducing a variety of substituents via cross-coupling reactions.
Cross-Coupling Reactions: The bromo-substituent is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.networldresearchersassociations.com Reacting the parent compound with various boronic acids in the presence of a palladium catalyst and a base can introduce a wide array of alkyl, aryl, or heteroaryl groups at the bromine position. researchgate.networldresearchersassociations.com
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through electrophilic aromatic substitution using nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents on the ring. Chalcone derivatives of nitro-benzodioxole have been synthesized, indicating the feasibility of this reaction on the core structure. nih.govnih.govresearchgate.net
Amination: An amino group can be introduced either by reduction of a previously introduced nitro group (e.g., using SnCl2/HCl or catalytic hydrogenation) or through palladium-catalyzed Buchwald-Hartwig amination of the bromo-derivative with an amine. tmu.edu.tw
| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |
|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst (e.g., PdCl2(PPh3)2), Base (e.g., K2CO3) | Alkyl, Aryl, Heteroaryl |
| Nitration | HNO3, H2SO4 | Nitro (-NO2) |
| Reduction of Nitro Group | SnCl2, HCl or H2, Pd/C | Amino (-NH2) |
While more synthetically challenging, modifications to the core heterocyclic system can be envisioned. Ring expansion or contraction strategies could lead to novel heterocyclic systems. For instance, oxidative cleavage of the catechol-derived ring followed by recyclization could potentially lead to larger ring systems. Methodologies for successive ring expansion (SuRE) have been developed for synthesizing medium-sized rings and macrocycles, which could potentially be adapted. whiterose.ac.uk However, such transformations on the 3-(6-Bromobenzo[d] researchgate.netajchem-a.comdioxol-5-yl)acrylic acid scaffold are not commonly reported and would represent a novel area of exploration.
Variation of the Halogen Substituent on the Benzodioxole Ring
The substitution of the bromine atom at the 6-position of the benzo[d] rsc.orgkorea.edudioxole ring with other halogens—namely fluorine, chlorine, and iodine—offers a pathway to a series of analogs with potentially altered reactivity and electronic characteristics. The synthesis of these analogs generally involves a two-step sequence: the preparation of the corresponding 6-halobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde, followed by its conversion to the desired acrylic acid derivative.
Synthesis of Fluoro-, Chloro-, and Iodo-Analogs
The synthesis of the fluoro-, chloro-, and iodo-analogs of 3-(6-bromobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid is primarily achieved through well-established condensation reactions, such as the Knoevenagel or Perkin reactions, starting from the corresponding 6-halobenzodioxole-5-carbaldehydes.
The Knoevenagel condensation provides a versatile route to these acrylic acids. wikipedia.orgalfa-chemistry.comlscollege.ac.in This reaction involves the condensation of an active methylene (B1212753) compound, typically malonic acid, with an aldehyde in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgalfa-chemistry.com The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly effective as it often facilitates decarboxylation of the intermediate to directly yield the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org
A general synthetic scheme for the preparation of these analogs via the Knoevenagel-Doebner reaction is as follows:
Step 1: Synthesis of 6-Halobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehydes: The requisite starting aldehydes can be prepared through formylation of the corresponding 5-halobenzo[d] rsc.orgkorea.edudioxoles. Common formylation methods include the Vilsmeier-Haack and Duff reactions, which are suitable for introducing an aldehyde group onto electron-rich aromatic rings.
Step 2: Knoevenagel-Doebner Condensation: The 6-halobenzodioxole-5-carbaldehyde is then reacted with malonic acid in refluxing pyridine to yield the desired 3-(6-halobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid.
The Perkin reaction offers an alternative synthetic pathway. wikipedia.orgbyjus.comlongdom.orgorganicreactions.org This reaction employs the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the corresponding acid, to form an α,β-unsaturated carboxylic acid. wikipedia.orglongdom.org For the synthesis of the target compounds, the 6-halobenzodioxole-5-carbaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297).
| Starting Aldehyde | Reaction | Reagents | Product |
| 6-Fluorobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde | Knoevenagel-Doebner | Malonic acid, Pyridine | 3-(6-Fluorobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid |
| 6-Chlorobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde | Knoevenagel-Doebner | Malonic acid, Pyridine | 3-(6-Chlorobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid |
| 6-Iodobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde | Knoevenagel-Doebner | Malonic acid, Pyridine | 3-(6-Iodobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid |
| 6-Fluorobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde | Perkin Reaction | Acetic anhydride, Sodium acetate | 3-(6-Fluorobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid |
| 6-Chlorobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde | Perkin Reaction | Acetic anhydride, Sodium acetate | 3-(6-Chlorobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid |
| 6-Iodobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde | Perkin Reaction | Acetic anhydride, Sodium acetate | 3-(6-Iodobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid |
Impact of Halogen Identity on Reactivity and Electronic Properties
The identity of the halogen substituent at the 6-position of the benzodioxole ring significantly influences the electronic properties and, consequently, the reactivity of the acrylic acid derivatives. Halogens exert both inductive and resonance effects. While they are electronegative and thus electron-withdrawing through the sigma bond (inductive effect), they also possess lone pairs of electrons that can be donated to the aromatic ring via pi-conjugation (resonance effect).
These electronic effects have a direct impact on the acidity of the carboxylic acid group. The presence of an electron-withdrawing halogen substituent stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. vedantu.comlibretexts.orglibretexts.org The magnitude of this acid-strengthening effect is expected to correlate with the electronegativity of the halogen, following the trend: Fluoro > Chloro > Bromo > Iodo.
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.org The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. For halogens, the σ values are positive, indicating their electron-withdrawing character.
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect | Resonance Effect | Overall Electronic Effect | Expected pKa Trend |
| F | 3.98 | 1.47 | Strong -I | Weak +R | Strong Electron-withdrawing | Lowest pKa |
| Cl | 3.16 | 1.75 | Moderate -I | Moderate +R | Moderate Electron-withdrawing | Lower pKa |
| Br | 2.96 | 1.85 | Moderate -I | Moderate +R | Moderate Electron-withdrawing | Higher pKa |
| I | 2.66 | 1.98 | Weak -I | Weak +R | Weak Electron-withdrawing | Highest pKa |
The reactivity of the acrylic acid double bond is also influenced by the halogen substituent. The electron-withdrawing nature of the halogens can affect the electron density of the conjugated system, potentially influencing its susceptibility to nucleophilic or electrophilic attack.
Stereoselective Synthesis of Enantiomerically Pure Derivatives of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
The synthesis of enantiomerically pure derivatives of 3-(6-bromobenzo[d] rsc.orgkorea.edudioxol-5-yl)acrylic acid is a crucial aspect of medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. The creation of a stereocenter in these acrylic acid derivatives can be achieved through various asymmetric synthesis strategies.
One prominent approach involves the use of chiral auxiliaries . rsc.orgconicet.gov.ar A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. rsc.orgconicet.gov.ar
In the context of synthesizing chiral acrylic acid derivatives, a chiral auxiliary could be attached to the carboxylic acid group of a precursor. For instance, the Knoevenagel condensation could be performed with a malonic acid derivative bearing a chiral auxiliary. Alternatively, an achiral acrylic acid can be reacted with a chiral alcohol to form a chiral ester. Subsequent reactions, such as conjugate additions to the α,β-unsaturated system, would then proceed with diastereoselectivity controlled by the chiral auxiliary. sfu.caresearchgate.net
Another powerful strategy is the use of chiral catalysts in reactions such as the asymmetric Knoevenagel condensation. korea.eduresearchgate.netresearchgate.net Chiral amine catalysts, often derived from cinchona alkaloids, have been shown to be effective in promoting the enantioselective condensation of aldehydes with active methylene compounds. researchgate.netresearchgate.net These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
A hypothetical stereoselective synthesis could involve the reaction of 6-bromobenzo[d] rsc.orgkorea.edudioxole-5-carbaldehyde with a malonic acid half-ester in the presence of a chiral organocatalyst. This would lead to the formation of an enantiomerically enriched α-carboxy-β-aryl acrylic acid derivative, which could then be decarboxylated to the desired product.
| Method | Description | Key Features | Expected Outcome |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereoselectivity. rsc.orgconicet.gov.ar | High diastereoselectivity, auxiliary can often be recovered. researchgate.net | Enantiomerically enriched product after removal of the auxiliary. |
| Chiral Catalyst | A small amount of a chiral catalyst is used to induce enantioselectivity in the reaction. korea.eduresearchgate.net | High catalytic turnover, atom-economical. researchgate.net | Direct formation of the enantiomerically enriched product. |
The development of efficient stereoselective routes to these derivatives is an active area of research, with the potential to provide access to novel compounds with tailored biological activities.
Challenges, Opportunities, and Future Research Trajectories for 3 6 Bromobenzo D Dioxol 5 Yl Acrylic Acid
Addressing Synthetic Challenges and Enhancing Methodological Efficiency
The synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid, while achievable through established organic reactions, presents several challenges that impact yield, purity, and stereoselectivity. The primary synthetic route involves the condensation of 6-bromopiperonal (B143890) with a suitable two-carbon building block. Classic methods such as the Knoevenagel, Perkin, and Wittig reactions are applicable here, each with inherent drawbacks and opportunities for optimization.
A significant challenge lies in achieving high stereoselectivity for the desired E-isomer (trans), which is often the thermodynamically more stable product but may be formed alongside the Z-isomer (cis). The choice of reaction conditions—catalyst, solvent, and temperature—plays a crucial role in directing the stereochemical outcome. For instance, the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst and solvent, often favors the formation of the trans-acrylic acid via a decarboxylation step when malonic acid is used as the active methylene (B1212753) component.
Another hurdle is the potential for side reactions, given the electronic nature of the brominated benzodioxole ring. The starting aldehyde, 6-bromopiperonal, may have altered reactivity compared to its non-brominated parent, piperonal, potentially requiring tailored catalytic systems to improve efficiency. Furthermore, purification of the final product from starting materials and reaction byproducts can be complex.
Future research should focus on developing more efficient and greener synthetic protocols. This could involve exploring novel catalysts, such as solid-supported bases or organocatalysts, to improve yields and simplify workup procedures. The use of microwave-assisted or flow chemistry techniques could also offer significant advantages by reducing reaction times and improving control over reaction parameters.
Table 1: Comparison of Potential Synthetic Routes
| Reaction Name | Reagents | Typical Catalyst | Key Challenges | Opportunities for Enhancement |
|---|---|---|---|---|
| Knoevenagel Condensation | 6-Bromopiperonal, Malonic Acid | Weak base (e.g., Piperidine (B6355638), Pyridine) | Controlling decarboxylation, potential for side reactions, E/Z isomer mixture. | Use of specific catalysts (e.g., aminocatalysts) for stereocontrol; catalyst-free, water-mediated conditions. |
| Perkin Reaction | 6-Bromopiperonal, Acetic Anhydride (B1165640) | Sodium or Potassium Acetate (B1210297) | High reaction temperatures, potential for byproduct formation. | Exploration of milder bases and conditions; investigation of alternative anhydrides. |
| Wittig Reaction | 6-Bromopiperonal, Phosphonium (B103445) Ylide (e.g., from (Carbethoxymethylene)triphenylphosphorane) | Strong base (e.g., n-BuLi, NaH) followed by hydrolysis | Stoichiometric use of phosphine (B1218219) reagent, generation of triphenylphosphine (B44618) oxide byproduct. | Development of catalytic Wittig variants; use of stabilized ylides to favor E-isomer formation. |
Emerging Spectroscopic and Analytical Techniques for In-Depth Characterization
Thorough characterization of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid is essential for confirming its structure, purity, and stereochemistry. Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the foundational data.
However, for unambiguous assignment and deeper structural insights, advanced techniques are necessary. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the connectivity of protons and carbons, especially in assigning the aromatic protons and the vinylic protons of the acrylic acid moiety. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.
For determining the solid-state structure and absolute stereochemistry of the double bond, single-crystal X-ray diffraction is the gold standard. While no crystal structure currently exists for the title compound, data from analogous molecules, such as (E)-3-(6-Nitrobenzo[d]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, demonstrate how this technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking. Future work should prioritize obtaining a crystal structure to validate theoretical models and understand its packing in the solid state.
Table 2: Predicted Spectroscopic Data for 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid
| Technique | Feature | Predicted Chemical Shift / Frequency | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm | Two singlets, reflecting the isolated protons on the aromatic ring. |
| Vinylic Protons (CH =CH -COOH) | δ 6.3 - 6.6 ppm and δ 7.6 - 7.9 ppm | Two doublets with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. | |
| Dioxole Protons (-O-CH₂ -O-) | δ ~6.1 ppm | A singlet integrating to 2H. | |
| Carboxylic Acid Proton (-COOH ) | δ >12 ppm | A broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (-C OOH) | δ 168 - 173 ppm | |
| Vinylic Carbons (-C H=C H-) | δ 115 - 145 ppm | ||
| Aromatic & Dioxole Carbons | δ 100 - 150 ppm | Includes quaternary carbons and the C-Br carbon, which would appear around δ 110-120 ppm. | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad band for H-bonded acid. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ | Conjugation lowers the frequency compared to a saturated acid. | |
| C=C stretch (Alkene) | 1625 - 1645 cm⁻¹ |
Harnessing Computational Chemistry for Predictive Synthesis and Reactivity Design
Computational chemistry offers powerful tools to predict the properties of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid and to guide synthetic efforts. Methods like Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties before the molecule is even synthesized.
These calculations can predict optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. Furthermore, computational analysis can illuminate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting the molecule's reactivity and its potential behavior in optical or electronic applications.
In the context of synthesis, computational chemistry can be used to model the reaction pathways of the Knoevenagel, Perkin, or Wittig reactions. By calculating the energies of transition states and intermediates, researchers can predict which reaction pathway is most favorable, understand the origins of stereoselectivity, and design catalysts or reaction conditions that could lead to higher yields of the desired product. This predictive power can significantly reduce the amount of empirical experimentation required, making the synthetic process more efficient and cost-effective.
Table 3: Applications of Computational Chemistry
| Computational Method | Application Area | Predicted Properties / Insights |
|---|---|---|
| Density Functional Theory (DFT) | Structural Analysis | Optimized 3D geometry, bond lengths, bond angles. |
| Spectroscopic Prediction | ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies. | |
| Electronic Properties | HOMO/LUMO energies, electrostatic potential maps, dipole moment. | |
| Transition State Theory | Reaction Mechanism Studies | Calculation of activation energies for synthetic routes (e.g., Knoevenagel vs. Perkin), prediction of stereochemical outcomes (E vs. Z). |
| Molecular Dynamics (MD) | Solvation and Conformation | Simulation of molecular behavior in different solvents, analysis of conformational flexibility. |
Expanding the Scope of Chemical Applications Beyond Current Paradigms
While specific applications for 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid have not been extensively reported, its structural motifs suggest significant potential in several fields. The benzodioxole (or methylenedioxyphenyl) group is a well-known pharmacophore present in numerous biologically active compounds. The acrylic acid moiety provides a versatile handle for polymerization and a site for Michael additions.
Medicinal Chemistry: The compound could serve as a valuable intermediate or scaffold for the synthesis of novel therapeutic agents. The combination of the brominated aromatic ring and the α,β-unsaturated system makes it a candidate for screening against various biological targets, including enzymes and receptors. Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: As a derivative of acrylic acid, the compound is a potential monomer for the synthesis of specialty polymers. The bulky and polar bromobenzodioxole group could impart unique properties to a polymer, such as a high refractive index, modified thermal stability, or specific surface properties. These materials could find use in optical devices, coatings, or advanced functional plastics.
Synthetic Chemistry: This molecule can act as a versatile building block for more complex molecular architectures. The double bond can be functionalized through various reactions, including hydrogenation, epoxidation, or dihydroxylation. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of elaborate molecular frameworks.
Contributions to Fundamental Organic Chemistry Principles
The study of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid offers a rich platform for exploring fundamental principles of organic chemistry. Its structure allows for the systematic investigation of structure-property and structure-reactivity relationships.
Electronic Effects: The molecule is an excellent substrate for studying the interplay of electronic effects. The electron-donating nature of the dioxole ring is contrasted by the electron-withdrawing and inductive effects of the bromine atom and the acrylic acid group. Investigating the molecule's spectroscopic properties and its reactivity in reactions like the bromination of the double bond can provide quantitative insights into how these competing effects influence the electron distribution across the π-system. The electrophilic addition of bromine to the alkene, for example, would be influenced by the electron density of the double bond, which is modulated by the substituted aromatic ring.
Reaction Mechanisms: The synthesis of this compound provides a case study for comparing the mechanisms and stereochemical outcomes of classic condensation reactions. Analyzing the factors that control the E/Z selectivity in its formation can deepen the understanding of these important C-C bond-forming reactions. Furthermore, studying its participation in subsequent reactions, such as Diels-Alder or Michael additions, can provide valuable data on how the substituents affect transition state energies and product distributions.
By serving as a model system, research into this specific compound can contribute broadly to the foundational knowledge that underpins synthetic strategy, mechanistic understanding, and the rational design of functional organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
